Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of drugs to specific cells, enhancing the efficacy and reducing the side effects of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions are typically intermediates used in the synthesis of antibody-drug conjugates. These intermediates are then further processed to create the final therapeutic agents .
Scientific Research Applications
Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the targeted delivery of drugs to specific cells.
Medicine: Enhances the efficacy and reduces the side effects of therapeutic agents.
Industry: Used in the production of antibody-drug conjugates for various therapeutic applications
Mechanism of Action
The mechanism of action of Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) involves its role as a cleavable linker. It facilitates the targeted delivery of drugs by binding to specific receptors on the surface of target cells. Once bound, the linker is cleaved, releasing the drug into the target cell. This process enhances the efficacy of the drug and reduces its side effects .
Comparison with Similar Compounds
Similar Compounds
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br: Another cleavable linker used in the synthesis of antibody-drug conjugates.
Other ADC Linkers: Various other linkers used in the synthesis of antibody-drug conjugates, each with unique properties and applications
Uniqueness
Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) is unique due to its specific chemical structure, which allows for efficient cleavage and targeted drug delivery. Its design enhances the stability and efficacy of the final therapeutic agents .
Properties
Molecular Formula |
C44H51F3N3O15P |
---|---|
Molecular Weight |
949.9 g/mol |
IUPAC Name |
(4S)-4-[(2-aminoacetyl)amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C42H50N3O13P.C2HF3O2/c1-40-15-14-28(46)18-26(40)10-11-29-30-19-34-42(33(48)22-56-59(53,54)55,41(30,2)20-32(47)37(29)40)58-39(57-34)25-8-6-23(7-9-25)16-24-4-3-5-27(17-24)44-38(52)31(12-13-36(50)51)45-35(49)21-43;3-2(4,5)1(6)7/h3-9,14-15,17-18,29-32,34,37,39,47H,10-13,16,19-22,43H2,1-2H3,(H,44,52)(H,45,49)(H,50,51)(H2,53,54,55);(H,6,7)/t29-,30-,31-,32-,34+,37+,39+,40-,41-,42+;/m0./s1 |
InChI Key |
NOBUOSRJAGZZDD-JQUJFOOXSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=C[C@]37C)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=CC37C)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.